Debromohymenialdisine
Overview
Description
Synthesis Analysis
The synthesis of Debromohymenialdisine and its analogs involves complex organic reactions, highlighting the creativity and ingenuity in synthetic chemistry. Papeo et al. (2005) described the synthesis of (Z)-2-debromohymenialdisine through condensation between aldisine or its monobromo derivative and a novel imidazolinone-based glycociamidine precursor, showcasing the synthetic routes available for these marine alkaloids (Papeo, Posteri, Borghi, & Varasi, 2005). This research illustrates the advancements in the synthetic methodologies for accessing complex marine natural products.
Molecular Structure Analysis
Understanding Debromohymenialdisine's molecular structure is crucial for exploring its chemical reactivity and potential applications. The elucidation of its structure involves spectral data interpretation and comparison with known compounds. Williams and Faulkner (1996) provided insights into the molecular structure of Debromohymenialdisine by isolating its stereoisomers from the marine sponge Stylotella aurantium and analyzing its NMR spectra, revealing details about its tautomeric forms (Williams & Faulkner, 1996).
Chemical Reactions and Properties
The chemical reactivity of Debromohymenialdisine involves its participation in various organic transformations, illustrating its versatility as a synthetic intermediate or target molecule. The research by Saleem, Lansdell, and Tepe (2012) on synthesizing and evaluating Debromohymenialdisine-derived Chk2 inhibitors highlights the compound's utility in medicinal chemistry and its chemical properties facilitating the development of new pharmacologically active molecules (Saleem, Lansdell, & Tepe, 2012).
Scientific Research Applications
Inflammatory Bowel Disease Treatment : Debromohymenialdisine, isolated from the marine sponge Stylissa species, demonstrated anti-inflammatory properties in an in vitro model. It effectively attenuated the production and gene expression of inflammatory mediators in a transwell co-culture system, suggesting potential as a pharmaceutical lead for treating inflammation-related diseases, including Inflammatory Bowel Disease (IBD) (Lee et al., 2019).
Synthesis of Marine Sponge Alkaloids : Research on the synthesis of (Z)-hymenialdisine and (Z)-2-debromohymenialdisine, which are marine sponge alkaloids, was conducted. This included the development of a new glycociamidine precursor, illustrating the chemical interest in debromohymenialdisine and its derivatives (Papeo et al., 2005).
Checkpoint Kinase 2 (Chk2) Inhibitors : Debromohymenialdisine has been synthesized and evaluated as an inhibitor of Chk2, an enzyme involved in cell cycle regulation. This research suggests its potential as a template for drug development or as a molecular tool for studying Chk2-mediated radioprotection (Saleem et al., 2012).
Cancer Treatment Research : Debromohymenialdisine has been identified as a G2 checkpoint inhibitor, showing potential in cancer treatment. It was found to induce entry into mitosis in cancer cells, dependent on the activation of specific cellular enzymes (Curman, 1999).
Insecticidal and Cytotoxic Activities : Studies on the marine sponge Axinella carteri revealed that debromohymenialdisine exhibited insecticidal activity against pest insects and cytotoxicity against mouse lymphoma cells. This suggests potential applications in pest control and cancer research (Supriyono et al., 1995).
Safety And Hazards
The safety and hazards of Debromohymenialdisine are not well documented. It’s always recommended to handle it with appropriate safety measures5.
Future Directions
Debromohymenialdisine has been studied for its anti-inflammatory properties6. It could potentially be used as a pharmaceutical lead in the treatment of inflammation-related diseases including Inflammatory Bowel Disease6.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRJOQGKGMHTOO-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415332 | |
Record name | Debromohymenialdisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Debromohymenialdisine | |
CAS RN |
125118-55-0, 75593-17-8 | |
Record name | Debromohymenialdisine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Debromohymenialdisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.